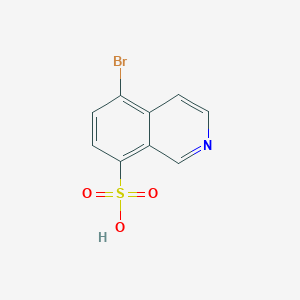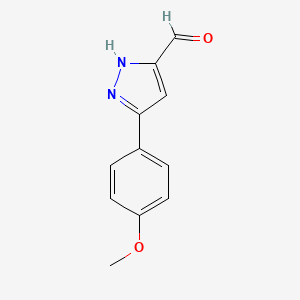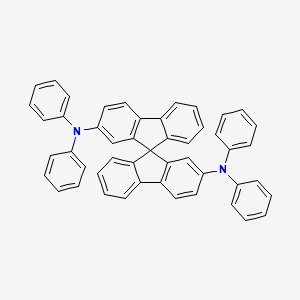
2,2'-Bis(diphenylamino)-9,9'-spirobifluorene
描述
2,2’-Bis(diphenylamino)-9,9’-spirobifluorene is an organic compound known for its unique structural and electronic properties. This compound is characterized by the presence of two diphenylamino groups attached to a spirobifluorene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(diphenylamino)-9,9’-spirobifluorene typically involves the reaction of 9,9’-spirobifluorene with diphenylamine under specific conditions. One common method includes the use of palladium-catalyzed C-N coupling reactions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(OAc)2, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction .
Industrial Production Methods
化学反应分析
Types of Reactions
2,2’-Bis(diphenylamino)-9,9’-spirobifluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diphenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2,2’-Bis(diphenylamino)-9,9’-spirobifluorene has a wide range of scientific research applications, including:
Organic Electronics: It is used in the development of OLEDs, OPVCs, and DSSCs due to its excellent charge transport properties and high thermal stability.
Photovoltaic Cells: The compound is employed in the fabrication of photovoltaic cells to enhance their efficiency and stability.
Light-Emitting Diodes: Its unique electronic properties make it suitable for use in light-emitting diodes, contributing to improved performance and longevity.
Sensors: The compound’s sensitivity to various environmental factors makes it useful in the development of chemical sensors.
作用机制
The mechanism of action of 2,2’-Bis(diphenylamino)-9,9’-spirobifluorene involves its ability to facilitate charge transfer processes. The diphenylamino groups act as electron donors, while the spirobifluorene core serves as an electron acceptor. This D-π-A (donor-π-acceptor) structure allows for efficient intramolecular charge transfer, which is crucial for its applications in organic electronics . The molecular targets and pathways involved include interactions with various electronic states and the facilitation of charge transport across the material.
相似化合物的比较
Similar Compounds
Triphenylamine-based Compounds: These compounds share similar electronic properties and are used in similar applications, such as OLEDs and OPVCs.
Diphenylamine Substituted Oxadiazoles: These compounds also exhibit strong intramolecular charge transfer characteristics and are used in organic electronics.
Uniqueness
2,2’-Bis(diphenylamino)-9,9’-spirobifluorene is unique due to its spirobifluorene core, which provides enhanced thermal stability and rigidity compared to other similar compounds. This structural feature contributes to its superior performance in electronic applications.
属性
IUPAC Name |
2-N,2-N,2-N',2-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2'-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-43-41-25-13-15-27-45(41)49(47(43)33-39)46-28-16-14-26-42(46)44-32-30-40(34-48(44)49)51(37-21-9-3-10-22-37)38-23-11-4-12-24-38/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSISXPKNIMGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
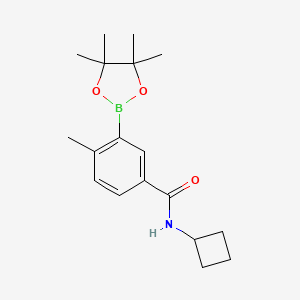
![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3159449.png)
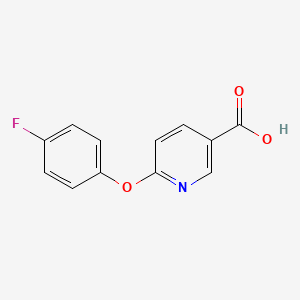
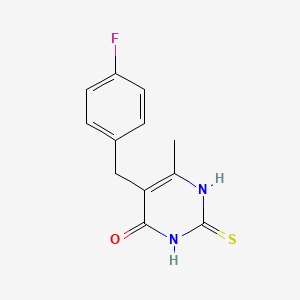
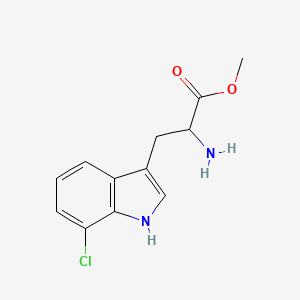
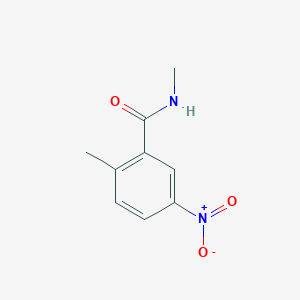
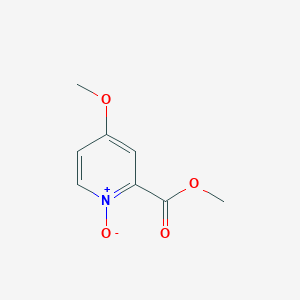
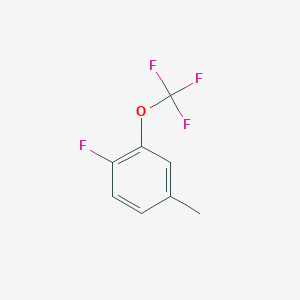
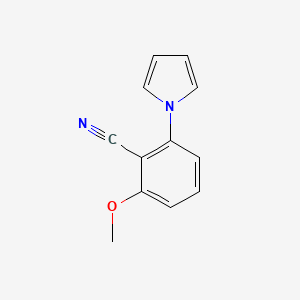
![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)

![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)
